molecular formula C16H9NO5 B6576740 3-(4-nitrobenzoyl)-2H-chromen-2-one CAS No. 64267-14-7

3-(4-nitrobenzoyl)-2H-chromen-2-one

Cat. No. B6576740
CAS RN: 64267-14-7
M. Wt: 295.25 g/mol
InChI Key: UZHUWERFNUBSKH-UHFFFAOYSA-N
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Description

“3-(4-nitrobenzoyl)-2H-chromen-2-one” is a complex organic compound. It likely contains a chromen-2-one group, which is a heterocyclic compound, and a 4-nitrobenzoyl group .


Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized through reactions involving aroyl isocyanate and amines .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as X-ray diffraction, FT-IR, and NMR . These methods can provide information about the compound’s geometry, vibrational frequencies, and chemical shift values .


Chemical Reactions Analysis

Similar compounds, such as nitro compounds, are known to participate in various chemical reactions. They can act as reducing agents, reducing nitro groups to amines, and aldehydes and ketones to alcohols .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “this compound” would depend on its specific structure. Similar compounds have been analyzed for properties such as boiling point, molecular weight, and solubility .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of 3-Benzoylquinolines : 3-(2-Hydroxybenzoyl)quinoline derivatives have been synthesized using 3-[hydroxy(2-nitroaryl)methyl]-4H-chromen-4-ones, which are derived from chromones and various 2-nitrobenzaldehydes. This process involves a one-pot operation with Fe/AcOH (Basavaiah, Reddy, & Rao, 2006).

  • Antiproliferative Activity : 3-Nitro-2H-chromenes and their derivatives, including new 2-glyco-3-nitro-2H-chromenes, have been synthesized and evaluated for antiproliferative activity against human solid tumor cell lines. They displayed activities in the low micromolar range, with some being more effective than standard drugs (Luque-Agudo et al., 2019).

  • Metal Complex Synthesis : Coordination compounds of 3-(2-hydroxybenzoyl)-2H-chromen-2-one have been synthesized with various metals, showing potential in antimicrobial and antioxidant activities. These compounds have been analyzed for their ADMET and drug-likeness properties (Belkhir-Talbi et al., 2019).

  • Enantioselective Synthesis : Kinetic resolution of racemic 3-nitro-2H-chromenes has been achieved, providing optically active derivatives. This process also produces multifunctional compounds with chiral carbon centers (Xie et al., 2010).

  • Domino Reaction Synthesis : Functionalized 6-(trifluoromethyl)-6H-dibenzo[b,d]pyrans have been synthesized from 3-nitro-2-(trifluoromethyl)-2H-chromenes via a domino reaction, demonstrating the potential for creating complex molecular structures (Korotaev, Barkov, & Sosnovskikh, 2013).

Biomedical and Catalytic Applications

  • Biomedical Applications : A review of the methods of synthesis, reactivity, and biological activity of 3-nitro-2H-chromenes has been conducted, covering aspects like nucleophilic addition, cycloaddition, and redox reactions. This highlights the biomedical potential of these compounds (Korotaev, Kutyashev, Barkov, & Sosnovskikh, 2019).

  • Catalyst Development : Novel catalysts have been developed for the synthesis of pyrano[3,2-c]chromen-5(4H)-ones, demonstrating the application of 3-nitro-2H-chromenes in catalysis and green chemistry (Fekri, Nikpassand, Pourmirzajani, & Aghazadeh, 2018).

  • Antimicrobial and Cytotoxic Activities : The synthesis of coordination compounds of 4-hydroxy-3-nitro-2H-chromen-2-one has led to the discovery of compounds with significant cytotoxic and marginal antimicrobial activities (Aiyelabola et al., 2017).

properties

IUPAC Name

3-(4-nitrobenzoyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9NO5/c18-15(10-5-7-12(8-6-10)17(20)21)13-9-11-3-1-2-4-14(11)22-16(13)19/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZHUWERFNUBSKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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